molecular formula C6H7N3O B12360366 2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B12360366
M. Wt: 137.14 g/mol
InChI Key: QNYVGOPGJIFVOB-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-f][1,2,4]triazin-4-ol is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring. The unique arrangement of nitrogen atoms within the rings contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-f][1,2,4]triazin-4-ol can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods: Industrial production of pyrrolo[1,2-f][1,2,4]triazin-4-ol typically involves scalable and efficient synthetic routes. A notable example is the synthesis of this compound as a key intermediate in the production of antiviral drugs like remdesivir . The process involves the use of readily available starting materials such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach, resulting in a high overall yield .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-f][1,2,4]triazin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolo[1,2-f][1,2,4]triazin-4-one, while substitution reactions can introduce various functional groups onto the triazine ring .

Mechanism of Action

The mechanism of action of pyrrolo[1,2-f][1,2,4]triazin-4-ol involves its interaction with specific molecular targets and pathways. In the context of kinase inhibition, the compound binds to the active site of kinases, preventing their phosphorylation activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy . Additionally, as an antiviral agent, it targets viral RNA polymerase, inhibiting viral replication .

Comparison with Similar Compounds

Pyrrolo[1,2-f][1,2,4]triazin-4-ol can be compared with other similar compounds, such as:

The uniqueness of pyrrolo[1,2-f][1,2,4]triazin-4-ol lies in its specific arrangement of nitrogen atoms, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H7N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-3,8H,4H2,(H,7,10)

InChI Key

QNYVGOPGJIFVOB-UHFFFAOYSA-N

Canonical SMILES

C1NC(=O)C2=CC=CN2N1

Origin of Product

United States

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